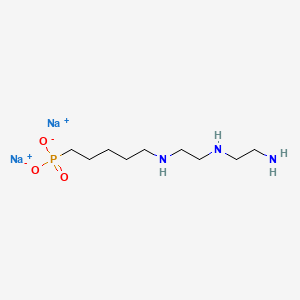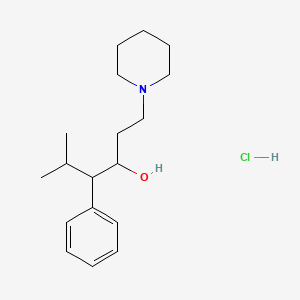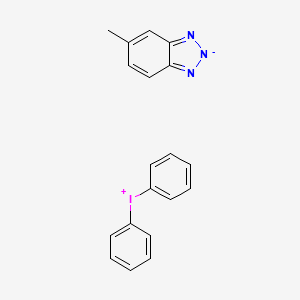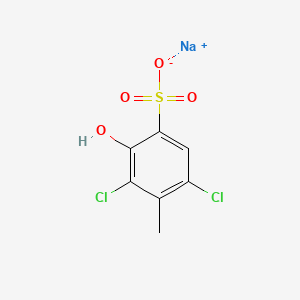
2,6-Dichloro-3-hydroxytoluene-4-sulphonic acid, sodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dichloro-3-hydroxytoluene-4-sulphonic acid, sodium salt is a chemical compound with the molecular formula C7H5Cl2NaO4S. It is a derivative of toluene, characterized by the presence of two chlorine atoms, a hydroxyl group, and a sulphonic acid group in its structure. This compound is commonly used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-3-hydroxytoluene-4-sulphonic acid, sodium salt typically involves the chlorination of 3-hydroxytoluene followed by sulfonation. The reaction conditions often require the use of chlorinating agents such as chlorine gas or thionyl chloride, and sulfonating agents like sulfuric acid or oleum. The reaction is carried out under controlled temperatures to ensure the selective substitution of chlorine atoms at the 2 and 6 positions of the toluene ring.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The process involves the same chlorination and sulfonation steps but is optimized for large-scale production. The final product is purified through crystallization or other separation techniques to obtain the sodium salt form.
化学反应分析
Types of Reactions
2,6-Dichloro-3-hydroxytoluene-4-sulphonic acid, sodium salt undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to remove the chlorine atoms or the sulfonic acid group.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols are employed under basic conditions to facilitate substitution.
Major Products Formed
Oxidation: Formation of dichloroquinones.
Reduction: Formation of dechlorinated or desulfonated derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
2,6-Dichloro-3-hydroxytoluene-4-sulphonic acid, sodium salt is utilized in several scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in biochemical assays to study enzyme activities and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2,6-Dichloro-3-hydroxytoluene-4-sulphonic acid, sodium salt involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved often include oxidative stress responses, signal transduction, and metabolic regulation.
相似化合物的比较
Similar Compounds
- 3,5-Dichloro-2-hydroxybenzenesulfonic acid, sodium salt
- 2,4-Dichloro-3-hydroxytoluene-5-sulphonic acid, sodium salt
Uniqueness
2,6-Dichloro-3-hydroxytoluene-4-sulphonic acid, sodium salt is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers different selectivity and potency in various applications, making it a valuable tool in scientific research.
属性
CAS 编号 |
94022-24-9 |
|---|---|
分子式 |
C7H5Cl2NaO4S |
分子量 |
279.07 g/mol |
IUPAC 名称 |
sodium;3,5-dichloro-2-hydroxy-4-methylbenzenesulfonate |
InChI |
InChI=1S/C7H6Cl2O4S.Na/c1-3-4(8)2-5(14(11,12)13)7(10)6(3)9;/h2,10H,1H3,(H,11,12,13);/q;+1/p-1 |
InChI 键 |
KPTUGWHDNJZNKW-UHFFFAOYSA-M |
规范 SMILES |
CC1=C(C=C(C(=C1Cl)O)S(=O)(=O)[O-])Cl.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



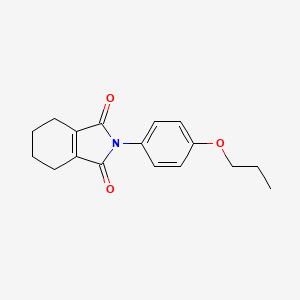



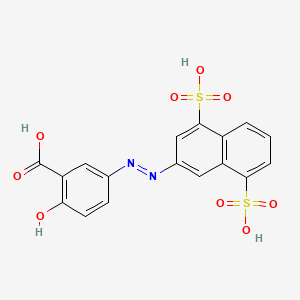
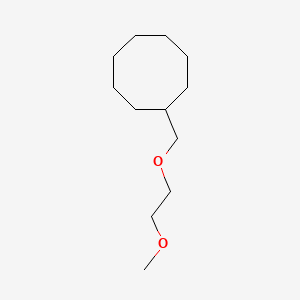
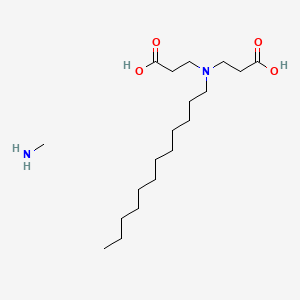
![1-[(2-Ethylhexyl)amino]-4-[(3-methoxypropyl)amino]anthraquinone](/img/structure/B12676826.png)
